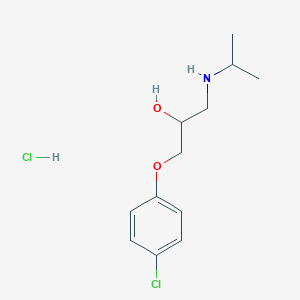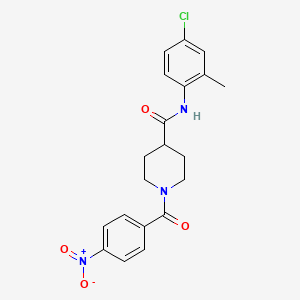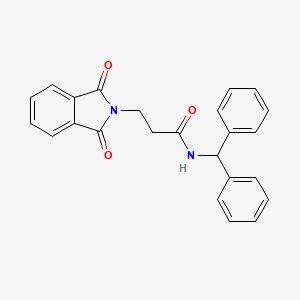![molecular formula C22H22N2O3S B3540164 N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3540164.png)
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Descripción general
Descripción
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, also known as MPS, is a compound that has shown potential in scientific research. It is a sulfonamide-based molecule that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is not fully understood. It is believed to act through multiple pathways, including inhibition of protein kinases, modulation of transcription factors, and regulation of cell cycle progression. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It can also inhibit the activity of Akt, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. This compound can also inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which can reduce the risk of cardiovascular disease. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity and yield can be optimized. This compound has been shown to have low toxicity and high selectivity for cancer cells. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety need to be further studied in animal models and clinical trials.
Direcciones Futuras
There are several future directions for N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide research. This compound can be further studied for its potential use in cancer treatment, neurodegenerative diseases, and inflammatory disorders. Its mechanism of action can be further elucidated, and its efficacy and safety can be studied in animal models and clinical trials. This compound can also be further optimized for its pharmacokinetic and pharmacodynamic properties, and its structure-activity relationship can be studied to develop more potent and selective analogs.
Aplicaciones Científicas De Investigación
N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the inflammatory response in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases. It can protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-17-7-5-6-10-21(17)24-28(26,27)20-14-12-19(13-15-20)23-22(25)16-11-18-8-3-2-4-9-18/h2-10,12-15,24H,11,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVCMCFGFXIJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-iodo-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3540090.png)
![7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3540100.png)
![N-(2-furylmethyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3540108.png)
![N-{[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3540114.png)

![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540122.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3540124.png)
![3-(2-furyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3540136.png)

![isopropyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3540145.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540151.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3540159.png)

![5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3540174.png)
